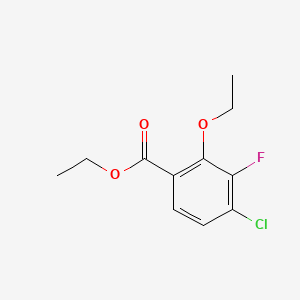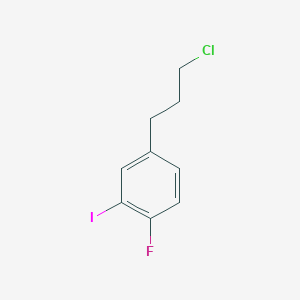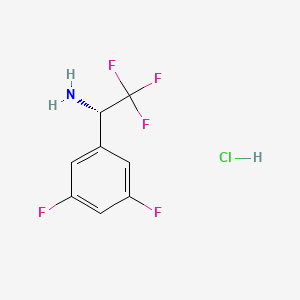
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step to improve efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for the trifluoromethylation step to enhance reaction control and scalability.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl and difluorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanol: A related compound with an alcohol group instead of an amine.
3,5-Difluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine hydrochloride is unique due to its chiral nature and the presence of both difluorophenyl and trifluoromethyl groups
Propriétés
Formule moléculaire |
C8H7ClF5N |
|---|---|
Poids moléculaire |
247.59 g/mol |
Nom IUPAC |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6F5N.ClH/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1 |
Clé InChI |
ZCSPVYOTNBRTOR-FJXQXJEOSA-N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



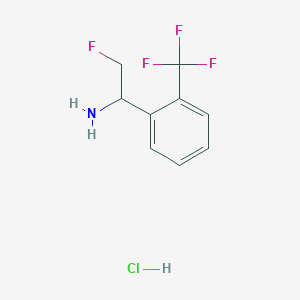
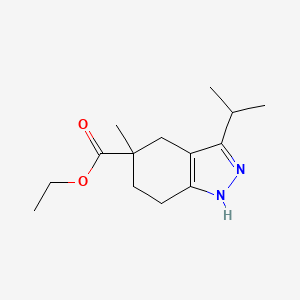
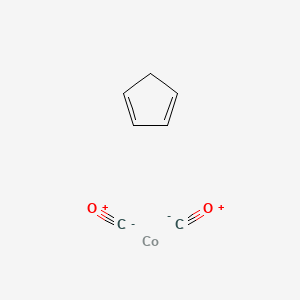

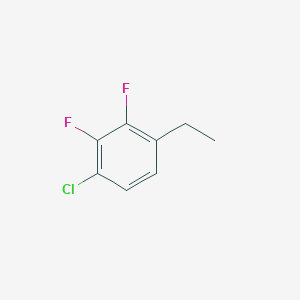


![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)

